Journal Name:International Journal of Chemical Engineering
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-04-18 , DOI:
10.1007/s10118-023-2973-8
Combining the strategies of introducing larger heteroatom, regio-regular backbone and extended branching position of side-chain, we developed polymer semiconductors (PPCPD) with narrow band-gap to construct the photosensing layer of thin-film photodiodes and image arrays. The spectral response of the resulting organic photodiodes spans from the near ultra-violet to short-wavelength infrared region. The performance of these short-wavelength infrared photodiodes in 900–1200 nm range achieved a level competitive with that of indium gallium arsenide-based inorganic crystalline detectors, exhibiting a specific detectivity of 5.55×1012 Jones at 1.15 µm. High photodetectivity and quantum efficiency in photodiode with amorphous/nanocrystalline thin-films of 100–200 nm thickness enabled high pixel-density image arrays without pixel-level-patterning in the sensing layer. 1 × 256 linear diode arrays with 25 µm × 25 µm pixel pitch were achieved, enabling high pixel-density short-wavelength infrared imaging at room temperature.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-22 , DOI:
10.1007/s10118-023-2976-5
The construction of complex superlattices using homogenous soft matter has great potential for the bottom-up fabrication of complex, nanoscale structures. This topic is not only interested in scientific exploring for new concepts of supramolecular crystals with nanometer in sizes, which is about thousand times larger in volumes than those of normal crystals, but also practically important to provide construction principles of metamaterials which are artificially structured materials for controlling and manipulating light, sound, and other physical behaviors. These systems have fast assembly kinetics and convenient processing procedures, making them ideal for large-scale superlattice production. In this perspective, we focus on recent developments in the construction of complex spherical packing superlattices using homogenous soft self-assemblies. We discuss the general mechanism of those formations of supramolecular motifs and provide an overview of the spherical packing superlattices self-assembled by homogenous soft matters based on different volume asymmetry. Additionally, we outline the potentials of utilizing this approach in constructing novel superlattices as well as its future challenges.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-17 , DOI:
10.1007/s10118-023-2963-x
In this work, we study the poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) structure in aqueous dispersion with small-angle X-ray scattering (SAXS). In-depth structure analysis is achieved based on a set of complementary and sophisticated algorithms, which provide not only shape and packing of chains but also 3D structure of the colloids. The structure information of the PEDOT chain was extracted from the well-known Guinier, Porod and pair distance distribution function (PDDF) analysis of the SAXS data, while the 3D modelling was achieved with the DAMMIF and DAMAVER programs in ATSAS software package. To the best of our knowledge, we first establish the 3D model of the PEDOT:PSS colloids’ structure that will help people to understand the supramolecular assembly in aqueous dispersion, which sheds light on the solution structure study of polymers that are widely used in daily life.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-10 , DOI:
10.1007/s10118-023-2957-8
Temperature-accelerated in vitro degradation was established to estimate the longevity of polyurethane applied for long-term implantation. However, the prediction did not correlate well with the data from clinical explants and the rationality of accelerated in vitro test is still in a controversial due to the deviation. To improve the accuracy of the in vitro prediction, the influence of hydrogen bonding (HB) on the accelerated hydrolysis of silicone based polyetherurethans (SPEUs) extended with three side chains. Combining the temperature-controlled FTIR and the physical properties after temperature-accelerated in vitro degradation, it was demonstrated that side chain could increase the degree of hydrogen bond dissociation at higher temperature, resulting in the decrease of the calculated activation energy (Ea) of hydrolysis. At low temperatures, changes in surface morphology and molar mass of PEUs are minimal and HB are less easily dissociated, which had barely impact on the hydrolysis resistance. It was proposed that the Ea will not be impacted and that the accuracy of prediction will be increased if the acceleration temperature is lower than 70 °C and HB change is less than 15%.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-06-26 , DOI:
10.1007/s10118-023-3013-4
Combining the advantages of mechanochemiluminescence from 1,2-dioxetane and elastico-mechanoluminescence from ZnS particles, a new kind of mechanoluminescent polymer composites are developed. They can emit bright luminescence with two distinct colors at different strains, empowering a verstaile mechanochemical strategy for force sensing and damage detection at a wider force responsive range.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-03 , DOI:
10.1007/s10118-023-2942-2
Designing the kinetic pathways of assembling macromolecules such as block copolymers and DNA strands is crucial not only for an achievement of thermodynamically equilibrium nanostructures over macroscopic areas, but also for a better understanding of formation process of higher-level superstructures where well-tailored assemblies act as mesoscopic building units. Theoretical analysis and computer simulations provide excellent opportunities to microscopically reveal the kinetics and mechanism of structural evolution as well as the collective behaviors of building units. In this perspective, we summarize our efforts of theoretical and computational modelling to understand the long-range ordering mechanisms and the organization kinetics of assembling macromolecules along designable pathways. First, we present the computational modelling and recent strategies of designable pathways for the achievement of long-range ordering. Then, from the computational views, we give the applications of pathway-designed strategies to explore the ordering mechanism and kinetics in the course of structural evolution, covering the block copolymers and their nanocomposites under zone annealing as well as the hierarchical self-assembly of mesoscopic building units (e.g., patchy micelles and DNA-functionalized nanoparticles). Finally, we outlook future directions in the field of designable pathways for the achievement of long-range ordered nanostructures. This perspective could promote further efforts towards the wide applications of theoretical and computational modelling in the construction of soft hybrid metamaterials.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-17 , DOI:
10.1007/s10118-023-2954-y
The development of biopolymers for biomedical applications has traditionally been based on new chemistries. However, there is growing recognition that the biological responses can be regulated by the physical as well as the chemical properties of biomaterials. Understanding the biophysicochemical principles regarding biopolymers is thereby of great importance in the generation of advanced biomaterials. Herein, this review article seeks to provide a conceptual framework demonstrating how the approaches of tailored computer simulations and theoretical analysis are harnessed to explore the physicochemical principles of biopolymer cellular interactions. We briefly introduce the theoretical and simulation methods used in this field, summarize the typical findings based on these approaches, and describe the correlations between theoretical results and experiments. Finally, the future prospects for the theoretical aspect of biopolymers and their biophysicochemical interactions are discussed. The knowledge might be critical from the perspective of advantageous and safe use of designer biomaterials.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-03 , DOI:
10.1007/s10118-023-2952-0
The recent progress in the design and synthesis of high-performance donor-acceptor conjugated polymeric semiconducting materials is reviewed from the perspective of multiscale structures. The multiscale of conjugated polymers is from the primary one-dimensional polymer molecular scale to the secondary polymer-chains interaction scale, and then to the tertiary polymer aggregate scale. This review focuses on the design and synthesis of polymer molecules, proposes new classification rules, and rationally summarizes the design strategies and modulation methods of polymers. We describe the recent progress from these three aspects: (1) the modification of π-conjugated backbone, (2) the evolution of the polymerization methods, and (3) the regulation of aggregate-state structure.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-23 , DOI:
10.1007/s10118-023-2958-7
Nanotheranostics, which combine the therapeutic and diagnostic functions in one integrated system, have received extensive attentions in cancer treatments because they enable non-invasive diagnosis, tumor-targeted drug delivery, and real-time monitoring of therapeutic response. However, due to the high systemic toxicity of commonly used chemotherapeutics, current treatment still has limitations. Herein, to simultaneously achieve safe cancer therapy and therapeutic response monitoring, an iodinated prodrug strategy was proposed. 2,3,5-Triiodobenzoic acid (TIBA) was used to modify both paclitaxel (PTX) and the polymeric vehicle, so that the encapsulation efficiency of PTX could be increased and the systemic toxicity could be reduced. As-prepared prodrug nanoparticles could accumulate passively in the tumor site and promptly release loaded drugs in response to the overexpressed GSH in cancer cells, which then caused efficient cell cycle arrest and apoptosis like that of the parent PTX. With this rational design, safe and efficient antitumor therapy and real-time computer tomography (CT) imaging could be simultaneously realized, facilitating potential CT imaging-guided therapy of metastatic breast cancer.
International Journal of Chemical Engineering ( IF 0 ) Pub Date: 2023-03-22 , DOI:
10.1007/s10118-023-2965-8
Without any type of surfactant or dispersing agent, precipitation polymerization has great superiorities in both polymer synthesis and applications. In the present work, the polymerization of vinyl chloride (VC), n-butyl acrylate (BA), and vinyl acetate (VAc) are conducted in the precipitation polymerization system and series of their random terpolymers poly(vinyl chloride-co-n-butyl acrylate-co-vinyl acetate) (PCBV) are synthesized successfully. The effects of various polymerization conditions, including solvent polarity, temperature, initiator concentration, and monomer feed ratios on the polymerization kinetics, number-average molecular weight (Mn), and terpolymer composition are investigated systematically. The solvent and the monomer feed ratio are crucial factors not only for the polymer morphology, but also for the reaction kinetic. In the non-polar solvent such as n-hexane, the PCBV displays particle morphology when the composition of BA ratio lower than 10 wt%. Otherwise, the PCBV forms a uniform polymer phase and precipitates out from the mixture. In the polar solvent, e.g., dimethyl carbonate (DMC) and ethanol, the PCBV polymer maintains a slurry state either in low or in high monomer feed ratio. Impressively, VC based ternary copolymer that obtained in n-hexane has much lower Mn (40 wt%) compared with emulsion and suspension polymerization. Additionally, the terpolymer can be easily separated by simple centrifugation.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |